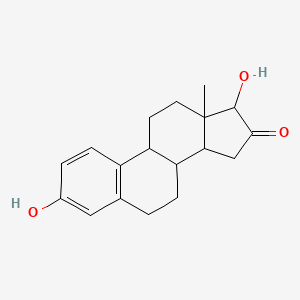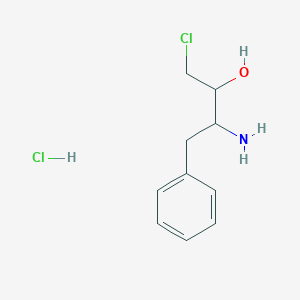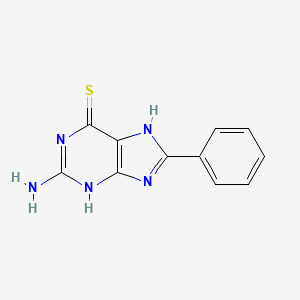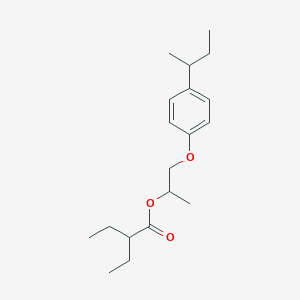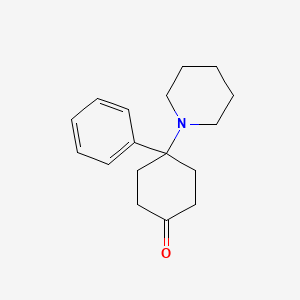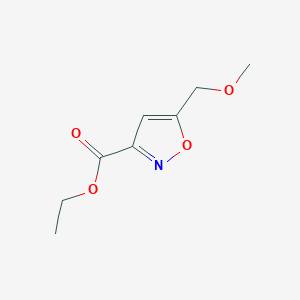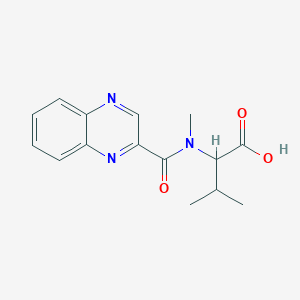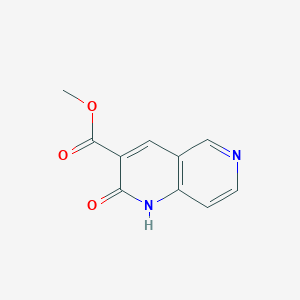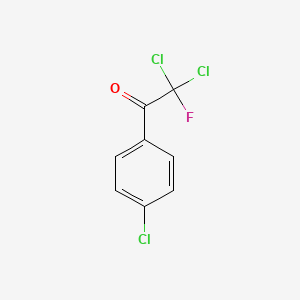
2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone is an organofluorine compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of chlorine and fluorine atoms attached to an ethanone backbone, making it a subject of interest in synthetic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone typically involves the reaction of 4-chlorobenzoyl chloride with fluorinating agents under controlled conditions. One common method includes the use of anhydrous hydrogen fluoride (HF) or other fluorinating reagents such as sulfur tetrafluoride (SF4) in the presence of a catalyst. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under precisely controlled conditions. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with biological molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
Dichlorodiphenyldichloroethane (DDD): Similar in structure but lacks the fluorine atom.
Dichlorodiphenyltrichloroethane (DDT): Another related compound with additional chlorine atoms.
Mitotane: A derivative used in the treatment of adrenocortical carcinoma.
Uniqueness
2,2-Dichloro-1-(4-chlorophenyl)-2-fluoroethanone is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and industrial processes.
特性
CAS番号 |
655-30-1 |
|---|---|
分子式 |
C8H4Cl3FO |
分子量 |
241.5 g/mol |
IUPAC名 |
2,2-dichloro-1-(4-chlorophenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H4Cl3FO/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4H |
InChIキー |
LMSBUCNIGFPHKV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C(F)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


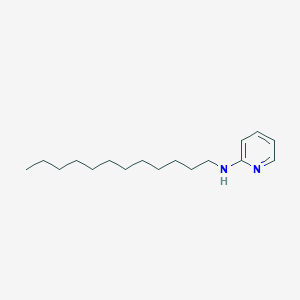
![Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13997174.png)

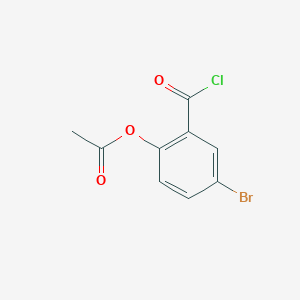
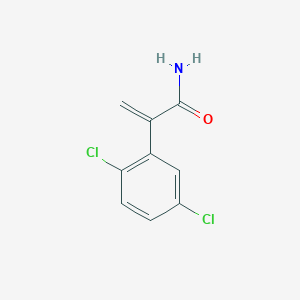
![[Cyclohexyl(nitroso)amino]urea](/img/structure/B13997195.png)
